molecular formula C7H15N2O8P B131140 Glycinamide ribonucleotide CAS No. 147651-18-1

Glycinamide ribonucleotide

Cat. No.: B131140
CAS No.: 147651-18-1
M. Wt: 286.18 g/mol
InChI Key: OBQMLSFOUZUIOB-SHUUEZRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycinamide ribonucleotide is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate, making it a crucial building block for DNA and RNA. It is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycinamide ribonucleotide is synthesized through the action of the enzyme phosphoribosylamine—glycine ligase on phosphoribosylamine, combining it with glycine in a process driven by ATP. The reaction forms an amide bond: [ \text{PRA} + \text{glycine} + \text{ATP} \rightarrow \text{GAR} + \text{ADP} + \text{Pi} ] The biosynthesis pathway then adds a formyl group from 10-formyltetrahydrofolate to this compound, catalyzed by phosphoribosylglycinamide formyltransferase, producing formylglycinamide ribotide .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to express the necessary enzymes in microbial hosts, allowing for large-scale synthesis under controlled conditions .

Types of Reactions:

    Amidation: Formation of this compound from phosphoribosylamine and glycine.

    Formylation: Addition of a formyl group to this compound to form formylglycinamide ribotide.

Common Reagents and Conditions:

    Amidation: Requires ATP, glycine, and phosphoribosylamine.

    Formylation: Requires 10-formyltetrahydrofolate.

Major Products:

Scientific Research Applications

Glycinamide ribonucleotide has several applications in scientific research:

Mechanism of Action

Glycinamide ribonucleotide exerts its effects through its role in the purine biosynthesis pathway. It is formed by the enzyme phosphoribosylamine—glycine ligase, which catalyzes the reaction between phosphoribosylamine and glycine, driven by ATP. The compound then undergoes formylation by phosphoribosylglycinamide formyltransferase, contributing to the formation of purine nucleotides .

Comparison with Similar Compounds

    Formylglycinamide ribotide: A direct derivative of glycinamide ribonucleotide.

    5-Aminoimidazole ribotide: Another intermediate in the purine biosynthesis pathway.

Uniqueness: this compound is unique due to its specific role in the early stages of purine nucleotide biosynthesis, serving as a precursor to several other important biochemical compounds .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMLSFOUZUIOB-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143478
Record name Glycineamide ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycineamideribotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10074-18-7
Record name Glycinamide ribonucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10074-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycineamide ribonucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycineamide ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCINEAMIDE RIBONUCLEOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycineamideribotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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